molecular formula C22H18N4OS B11294901 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(2-methylphenyl)acetamide

2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(2-methylphenyl)acetamide

Cat. No.: B11294901
M. Wt: 386.5 g/mol
InChI Key: FHJQARXSDRFXBR-UHFFFAOYSA-N
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Description

2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of anticancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(2-methylphenyl)acetamide typically involves multiple steps. The starting materials, such as 2-cyanomethyl benzimidazoles, are reacted with various reagents like ethyl acetoacetate, ethyl benzoylacetate, or 2-acetylbutyrolactone to form intermediate compounds. These intermediates are then chlorinated and aminated to produce the final compound .

Industrial Production Methods

This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(2-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to DNA or proteins, thereby interfering with cellular processes such as replication and transcription. This leads to the inhibition of tumor cell growth and proliferation .

Properties

Molecular Formula

C22H18N4OS

Molecular Weight

386.5 g/mol

IUPAC Name

2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C22H18N4OS/c1-14-7-3-4-8-17(14)24-20(27)13-28-21-11-15(2)16(12-23)22-25-18-9-5-6-10-19(18)26(21)22/h3-11H,13H2,1-2H3,(H,24,27)

InChI Key

FHJQARXSDRFXBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C

Origin of Product

United States

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